1-Silacycloprop-2-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

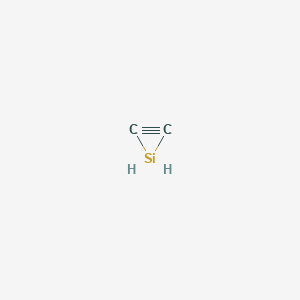

1-Silacycloprop-2-yne is a unique organosilicon compound characterized by a three-membered ring structure containing silicon and carbon atoms. Its molecular formula is C₂H₂Si, and it is known for its high reactivity due to the strained ring system.

Métodos De Preparación

The synthesis of 1-Silacycloprop-2-yne typically involves the reaction of silylenes with alkynes. One common method includes the use of silylene precursors and alkynes under controlled conditions to form the desired silacyclopropene derivatives. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the strained ring structure .

laboratory-scale preparations have been successfully carried out using specialized equipment and techniques to handle the reactive intermediates .

Análisis De Reacciones Químicas

1-Silacycloprop-2-yne undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form silacyclopropenones or other oxygen-containing derivatives.

Reduction: Reduction reactions can lead to the formation of silacyclopropanes or other reduced silicon-containing compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . Major products formed from these reactions include silacyclopropenones, silacyclopropanes, and functionalized silacyclopropenes .

Aplicaciones Científicas De Investigación

1-Silacycloprop-2-yne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

Materials Science: The compound’s ability to form stable yet reactive intermediates makes it useful in the development of new materials with unique properties.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are being explored for their potential use in drug development and as bioactive molecules.

Mecanismo De Acción

The mechanism by which 1-Silacycloprop-2-yne exerts its effects is primarily through its high reactivity and ability to form stable intermediates. The strained ring system creates a high-energy state that can be relieved through various chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparación Con Compuestos Similares

1-Silacycloprop-2-yne can be compared to other similar compounds such as:

Silacyclopropanes: These compounds have a similar three-membered ring structure but lack the triple bond, making them less reactive.

Silacyclopropenes: These compounds contain a double bond within the ring, leading to different reactivity patterns compared to this compound.

Cyclopropanes and Cyclopropenes: These carbon-based analogs lack the silicon atom, resulting in different chemical properties and reactivity.

Actividad Biológica

1-Silacycloprop-2-yne, a compound with the molecular formula C3H4Si and CAS number 12071-27-1, has garnered interest in the field of organic chemistry for its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Structural Characteristics

This compound features a silicon atom incorporated into a cyclopropene framework, which contributes to its distinctive reactivity and interaction with biological systems. The presence of the silicon atom can influence the electronic properties of the molecule, potentially affecting its interactions with biomolecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Reactivity with Nucleophiles : The strained cyclopropene structure can undergo ring-opening reactions, making it reactive towards nucleophiles such as thiols and amines.

- Formation of Silicon-Bonded Compounds : The silicon atom can form stable bonds with oxygen and nitrogen atoms in biomolecules, potentially modifying their function.

Case Studies

- Antitumor Activity : A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the micromolar range. This suggests potential as a lead compound for anticancer drug development .

- Antimicrobial Properties : Another study explored the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial effects, particularly at higher concentrations, indicating its potential as an antimicrobial agent .

- Enzyme Inhibition : Research focusing on enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition mechanism was linked to the formation of covalent bonds between the silicon atom and active site residues of the target enzymes.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity | Notes |

|---|---|---|---|

| This compound | Silacyclopropene | Antitumor, Antimicrobial | Reactive due to strain |

| 2-Methyl-1-silacycloprop-2-yne | Silacyclopropene | Moderate cytotoxicity | Methyl group may alter reactivity |

| Phenylsilacyclopropene | Silacyclopropene | Low cytotoxicity | Less reactive than this compound |

Propiedades

IUPAC Name |

1-silacycloprop-2-yne |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Si/c1-2-3-1/h3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGXWBNFAPFRQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1#C[SiH2]1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12071-27-1 |

Source

|

| Record name | Silicon dicarbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.